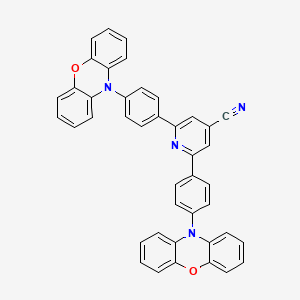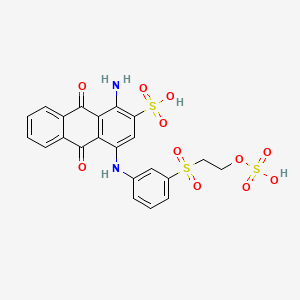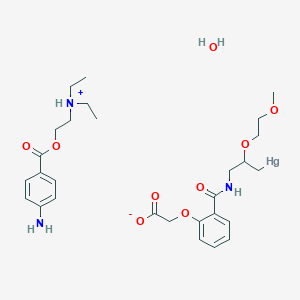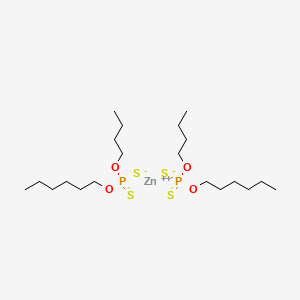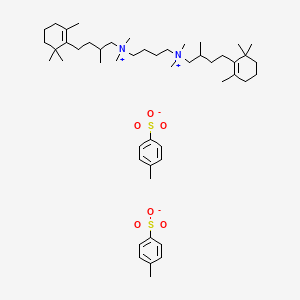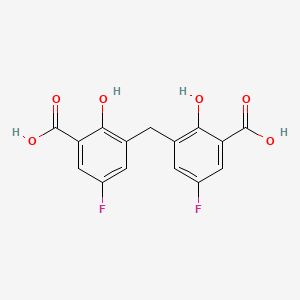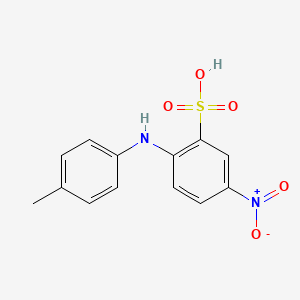
5-Nitro-2-p-toluidinobenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-p-toluidinobenzenesulphonic acid: is an organic compound with the molecular formula C13H12N2O5S and a molecular weight of 308.31 g/mol . It is characterized by the presence of a nitro group, a toluene moiety, and a sulfonic acid group. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-p-toluidinobenzenesulphonic acid typically involves the nitration of 2-p-toluidinobenzenesulphonic acid. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a specific temperature to ensure the selective nitration of the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Nitro-2-p-toluidinobenzenesulphonic acid can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: 2-p-toluidinobenzenesulphonic acid.
Substitution Products: Derivatives with different substituents replacing the nitro group.
Scientific Research Applications
Chemistry: 5-Nitro-2-p-toluidinobenzenesulphonic acid is used as an intermediate in the synthesis of dyes and pigments. It serves as a precursor for the production of azo dyes, which are widely used in the textile industry .
Biology and Medicine: In biological research, this compound is used as a reagent for the detection and quantification of certain biomolecules. It is also investigated for its potential antimicrobial properties .
Industry: The compound finds applications in the manufacturing of specialty chemicals and as a component in various industrial processes. Its unique chemical properties make it suitable for use in the production of high-performance materials .
Mechanism of Action
The mechanism of action of 5-Nitro-2-p-toluidinobenzenesulphonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes and exhibit antimicrobial effects .
Comparison with Similar Compounds
- 2-Nitro-4-toluidinobenzenesulphonic acid
- 4-Nitro-2-toluidinobenzenesulphonic acid
- 2-Amino-5-nitrobenzenesulphonic acid
Comparison: 5-Nitro-2-p-toluidinobenzenesulphonic acid is unique due to the specific positioning of the nitro and sulfonic acid groups on the aromatic ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the position of the nitro group influences the compound’s reactivity in electrophilic substitution reactions .
Properties
CAS No. |
91-28-1 |
|---|---|
Molecular Formula |
C13H12N2O5S |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
2-(4-methylanilino)-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C13H12N2O5S/c1-9-2-4-10(5-3-9)14-12-7-6-11(15(16)17)8-13(12)21(18,19)20/h2-8,14H,1H3,(H,18,19,20) |
InChI Key |
IXEBWGZZXCGASZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


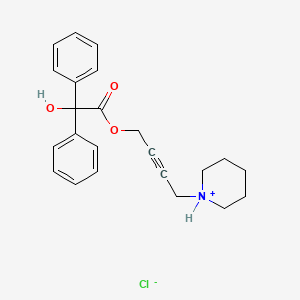
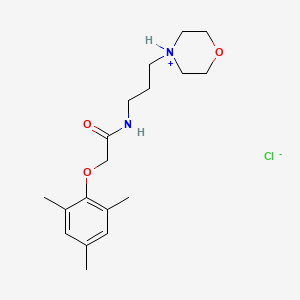
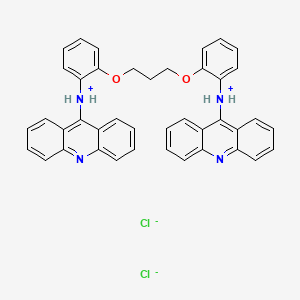
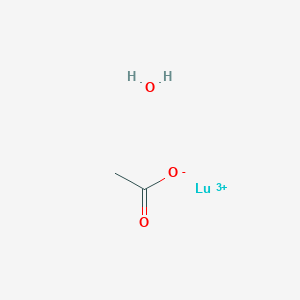
![Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate](/img/structure/B13778416.png)
